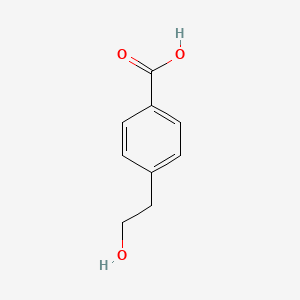

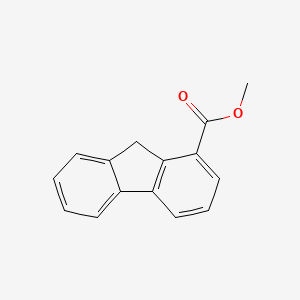

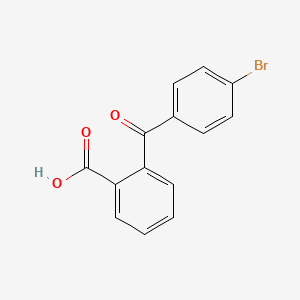

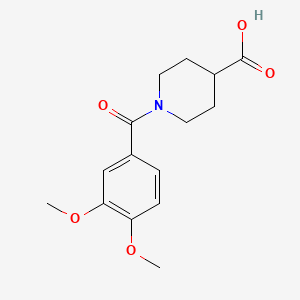

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic amino acids and their derivatives is described in the papers. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic acids, which involved the conversion to corresponding β-keto esters and subsequent reactions with various N-mono-substituted hydrazines . Although this does not directly pertain to the synthesis of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid," the methodologies used for activating and functionalizing piperidine derivatives could be relevant.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction, NMR spectroscopy, and DFT methods. For example, the crystal structure of a complex involving 1,4-dimethylpiperazine and p-hydroxybenzoic acid was determined, revealing details about hydrogen bonding and molecular conformation . These techniques could similarly be applied to determine the molecular structure of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid."

Chemical Reactions Analysis

The papers describe various chemical reactions involving piperidine derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into esters, hydrazides, and oxadiazole thiols, followed by reaction with a piperidine derivative . These reactions highlight the reactivity of piperidine moieties and their potential to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives and their complexes with other molecules have been investigated. For example, the study of the 2:1 complex of piperidineacetic acid with p-hydroxybenzoic acid provided insights into hydrogen bonding interactions and the influence of these interactions on the physical properties of the complex . These findings can be extrapolated to predict the properties of "1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid," such as solubility, crystallinity, and stability.

Scientific Research Applications

Hydrogen Bonding in Proton-Transfer Compounds

Isonipecotamide, closely related to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, forms hydrogen-bonded structures in its anhydrous 1:1 proton-transfer compounds with various benzoic acids. These structures, depending on the type of benzoic acid involved, can be one-dimensional, two-dimensional, or three-dimensional. This study demonstrates the utility of isonipecotamide cation in molecular assembly and highlights the efficacy of specific hydrogen-bonding motifs (Smith & Wermuth, 2010).

Synthesis and Structural Study of Derivatives

3β-Acyloxytropan-3α-carboxylic acid hydrochlorides have been synthesized and studied, demonstrating a consistent preferred conformation in methanol-d4. These compounds show a flattened N8 envelope and distorted chair conformation, with only one mode of proton uptake at the piperidine nitrogen atom. This study provides insights into the structural and biochemical properties of these compounds (Burgos et al., 1992).

Anticancer Agent Synthesis

A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This work indicates potential in the field of cancer treatment, with some compounds showing strong anticancer activity (Rehman et al., 2018).

Antileukemic Activity

Novel derivatives of 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone were synthesized and evaluated for antileukemic activity against human leukemic cell lines. Some compounds displayed promising antiproliferative activity, suggesting their potential in leukemia treatment (Vinaya et al., 2012).

Synthesis in Medicinal Chemistry

Methyl 4-aminobenzoate and similar compounds involving 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid derivatives were used in the synthesis of medicinal chemistry compounds. This study highlights the application of these compounds in the development of potential medicinal therapies (Magano et al., 2014).

GPIIb/IIIa Integrin Antagonists

Research on ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound related to 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, focused on its potential as a potent and orally active fibrinogen receptor antagonist. This work is significant for understanding the molecular mechanisms of antithrombotic treatments (Hayashi et al., 1998).

properties

IUPAC Name |

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKOEWXKEAHTES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352104 |

Source

|

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510739-78-3 |

Source

|

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.